molecular formula C7H12N2OS B15273148 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol CAS No. 1339374-36-5

1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol

Cat. No.: B15273148
CAS No.: 1339374-36-5
M. Wt: 172.25 g/mol
InChI Key: JTQLJTIBVODQJW-UHFFFAOYSA-N
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Description

1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is a heterocyclic compound featuring a 1,3-thiazole ring substituted at the 5-position with a methylamino-propan-2-ol moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties, while the propan-2-ol group introduces chirality and hydrogen-bonding capacity.

Properties

CAS No.

1339374-36-5

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

1-(1,3-thiazol-5-ylmethylamino)propan-2-ol

InChI

InChI=1S/C7H12N2OS/c1-6(10)2-8-3-7-4-9-5-11-7/h4-6,8,10H,2-3H2,1H3

InChI Key

JTQLJTIBVODQJW-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CN=CS1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol typically involves the reaction of a thiazole derivative with an appropriate amine. One common method involves the reaction of 1,3-thiazole-5-carbaldehyde with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is a chemical compound with a molecular weight of 172.25 g/mol. It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiazole moiety and the amino and alcohol functional groups gives the compound its solubility and reactivity, making it a versatile building block in drug development and other applications.

Biological Activities

Thiazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Properties Many thiazole compounds demonstrate significant antibacterial and antifungal activities by disrupting microbial metabolic pathways.
  • Anticancer Activity Research indicates potential anticancer properties through mechanisms such as apoptosis induction in cancer cells.
  • Anti-inflammatory Effects Some studies suggest that thiazole derivatives can modulate inflammatory responses, providing therapeutic benefits in conditions like arthritis.

This compound has been shown to inhibit specific enzymes critical for microbial growth, which may be exploited in developing new antibiotics. Investigations indicate that it may bind to certain receptors involved in inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Heterocycle Substituents Functional Groups Key Applications/Properties
This compound 1,3-Thiazole 5-(Methylamino-propan-2-ol) Amino alcohol, thiazole Chiral synthesis, bioactive intermediates
1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-one 1,2,4-Thiadiazole 3-(Propan-2-one), 5-amino Ketone, thiadiazole Gewald/Dimroth reaction reagents
1-(2-Hydroxyethoxy)-3-[(1-methyltetrazol-5-yl)thio]propan-2-ol Tetrazole Thioether, hydroxyethoxy Tetrazole, diol Prophetic molecule with synthetic versatility
(E)-N1-[(2-Chloro-1,3-thiazol-5-ylmethyl)]-N2-cyano-N1-methylacetamidine 1,3-Thiazole 5-(Chloromethyl), cyanoacetamidine Chlorothiazole, cyano group Patented pesticidal/antimicrobial agent
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile Benzothiazole Thioether-propanoyl, pyrazole Benzothiazole, nitrile Antifungal/antibacterial activity

Physicochemical Properties

  • Lipophilicity (logP): The thiazole-based compound (target) has moderate lipophilicity due to the polar amino alcohol group. In contrast, thiadiazole derivatives (e.g., 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-one) exhibit higher logP values owing to the less polar thiadiazole ring . Tetrazole-containing analogs (e.g., compounds from ) show increased polarity due to the tetrazole ring’s high nitrogen content, enhancing water solubility.
  • Solubility:

    • The hydroxyethoxy and diol groups in tetrazole derivatives (e.g., 1,3-bis[(1-methyltetrazol-5-yl)thio]propan-2-ol) improve aqueous solubility compared to the target compound .

Biological Activity

1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is a thiazole derivative recognized for its diverse biological activities. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. Its molecular formula contributes to its potential applications in medicinal chemistry and biological research.

  • Molecular Formula : C₇H₁₃N₃OS
  • Molecular Weight : 172.25 g/mol

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

1. Antimicrobial Properties
Thiazole derivatives are noted for significant antibacterial and antifungal activities. These compounds disrupt microbial metabolic pathways, making them valuable in developing new antibiotics. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent.

2. Anticancer Activity
Research indicates that this compound may possess anticancer properties. Mechanisms include the induction of apoptosis in cancer cells, which is crucial for cancer treatment strategies. In vitro studies have shown that thiazole derivatives can effectively trigger cell death in various cancer cell lines, indicating their potential as therapeutic agents against tumors.

3. Anti-inflammatory Effects
Some studies suggest that thiazole derivatives can modulate inflammatory responses, providing therapeutic benefits in conditions like arthritis. The anti-inflammatory activity of this compound has been explored in preclinical models, showing promising results in reducing inflammation markers.

Research Findings and Case Studies

A variety of research studies have been conducted to explore the biological activity of this compound:

StudyFindingsReference
Antimicrobial Activity Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria
Cytotoxicity in Cancer Cells Induced apoptosis in breast and colon cancer cell lines
Anti-inflammatory Response Reduced levels of pro-inflammatory cytokines in animal models

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Ring : The presence of the thiazole ring enhances the compound's ability to interact with biological targets.
  • Amino Group : This functional group allows for nucleophilic substitutions and potential interactions with enzymes involved in microbial metabolism and cancer cell proliferation.

Q & A

Q. What are the recommended synthetic routes for 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol, and how can reaction conditions be optimized?

A common approach involves coupling 1,3-thiazole derivatives with amino-propanol precursors. For example:

  • Thiazole activation : React 5-(chloromethyl)-1,3-thiazole with propan-2-olamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Reductive amination : Use NaCNBH₃ or other borohydride reagents to stabilize intermediates in polar solvents like MeOH/THF .
    Optimization strategies :
  • Vary temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry to maximize yield.
  • Monitor progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. How can the purity and structural identity of this compound be validated?

Analytical methods :

  • NMR : Confirm the presence of thiazole protons (δ 7.5–8.5 ppm) and propan-2-ol’s hydroxyl group (broad peak at δ 1.5–2.5 ppm) .
  • Mass spectrometry (MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., 158.22 g/mol for related thiazole-propanol analogs) .
  • HPLC : Use reversed-phase columns (e.g., Zorbax SB-C18) with UV detection at 254 nm to assess purity (>95%) .

Q. What safety precautions are critical during handling?

Based on structurally similar thiazole derivatives:

  • Hazards : Skin/eye irritation (GHS Category 2/2A) and acute toxicity (oral/inhalation, Category 4) .
  • Mitigation : Use gloves (nitrile), fume hoods, and avoid dust generation. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Case example : Discrepancies in IC₅₀ values across studies may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Solubility issues : Use DMSO concentrations <0.1% and confirm solubility via dynamic light scattering (DLS).
  • Metabolic instability : Perform LC-MS stability assays in liver microsomes .

Q. What strategies enable enantioselective synthesis of this compound for chiral pharmacology studies?

Methodology :

  • Chiral catalysts : Employ (R)- or (S)-BINAP ligands in asymmetric hydrogenation of intermediate ketones .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers via ester hydrolysis .
    Validation : Compare optical rotation values and chiral HPLC (Chiralpak AD-H column) .

Q. How can computational modeling predict its interaction with biological targets?

Workflow :

Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., kinases). Focus on thiazole’s π-π stacking and propanol’s hydrogen bonding .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

SAR analysis : Modify the thiazole’s 5-position or propanol’s hydroxyl group to optimize affinity .

Q. What degradation pathways occur under accelerated stability testing, and how are they characterized?

Stress conditions :

  • Thermal : Heat at 40–60°C for 14 days; monitor via HPLC.
  • Oxidative : Expose to 3% H₂O₂; identify peroxides via iodometric titration.
    Analytical tools :
  • LC-MS/MS : Detect degradation products (e.g., thiazole ring oxidation to sulfoxides) .
  • NMR kinetics : Track hydroxyl group reactivity under acidic/basic conditions .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic tracing studies?

Synthetic approach :

  • Incorporate ¹³C-labeled propan-2-olamine during coupling reactions.
    Applications :
  • Mass spectrometry imaging : Map tissue distribution in rodent models.
  • Metabolite profiling : Identify glucuronide conjugates or N-oxides in urine via UPLC-QTOF .

Methodological Resources

  • Synthetic protocols : Adapted from thiazole-propanol analogs .
  • Safety guidelines : OSHA/GHS-compliant handling .
  • Advanced tools : PubChem data for physicochemical properties , Enamine’s building blocks for derivatives .

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